2-(3,4-Dimethylphenyl)indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. The presence of the 3,4-dimethylphenyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Indolizine derivatives, to which 2-(3,4-dimethylphenyl)indolizine belongs, have been found to exhibit diverse biological activities . This suggests that they likely interact with multiple targets within the body.
Mode of Action
It is known that indolizine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)indolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylphenylacetylene with pyridine derivatives under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethylphenyl)indolizine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)indolizine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activities.
Pyrrole: A five-membered ring compound with diverse applications in medicinal chemistry.
Quinoline: Known for its use in antimalarial drugs and other therapeutic agents.
Uniqueness: 2-(3,4-Dimethylphenyl)indolizine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)indolizine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-6-7-14(9-13(12)2)15-10-16-5-3-4-8-17(16)11-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFGSRYGJQRHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.